molecular formula C19H21NO3 B5213341 [4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate

[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate

Cat. No.: B5213341
M. Wt: 311.4 g/mol
InChI Key: IVXQTZNNVAVGMO-UHFFFAOYSA-N
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Description

[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate: is an organic compound that features a phenyl ring substituted with a tert-butylphenyl carbamoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with 2-tert-butylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminophenyl acetate+2-tert-butylphenyl isocyanate[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate\text{4-aminophenyl acetate} + \text{2-tert-butylphenyl isocyanate} \rightarrow \text{this compound} 4-aminophenyl acetate+2-tert-butylphenyl isocyanate→[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific structural features and the resulting biological activities, which may differ from those of the similar compounds listed above.

Properties

IUPAC Name

[4-[(2-tert-butylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(21)23-15-11-9-14(10-12-15)18(22)20-17-8-6-5-7-16(17)19(2,3)4/h5-12H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXQTZNNVAVGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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